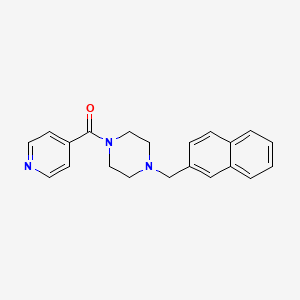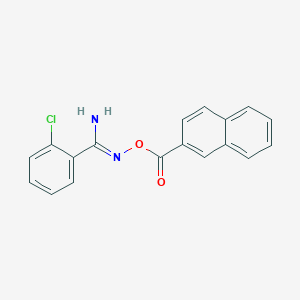![molecular formula C17H20N2O3S B5760593 N,N-dimethyl-3-{[methyl(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5760593.png)
N,N-dimethyl-3-{[methyl(4-methylphenyl)amino]sulfonyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dimethyl-3-{[methyl(4-methylphenyl)amino]sulfonyl}benzamide, also known as Methylthioninium chloride or methylene blue, is a synthetic dye that has been used for various purposes in the medical field. It has been found to have potential therapeutic effects on various diseases and conditions, such as Alzheimer's disease, Parkinson's disease, and sepsis.
Mecanismo De Acción
N,N-dimethyl-3-{[methyl(4-methylphenyl)amino]sulfonyl}benzamidenium chloride works by inhibiting the aggregation of tau protein, which is a hallmark of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It also has been found to have an effect on the mitochondrial function, which could contribute to its neuroprotective properties. In sepsis, N,N-dimethyl-3-{[methyl(4-methylphenyl)amino]sulfonyl}benzamidenium chloride works by inhibiting the nitric oxide synthase pathway, which is involved in the inflammatory response.
Biochemical and Physiological Effects:
N,N-dimethyl-3-{[methyl(4-methylphenyl)amino]sulfonyl}benzamidenium chloride has been found to have a variety of biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. It has also been found to have an effect on the levels of various neurotransmitters such as dopamine and serotonin. In sepsis, N,N-dimethyl-3-{[methyl(4-methylphenyl)amino]sulfonyl}benzamidenium chloride has been found to improve survival rates and reduce organ dysfunction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N,N-dimethyl-3-{[methyl(4-methylphenyl)amino]sulfonyl}benzamidenium chloride is its low toxicity and high solubility, which make it a suitable candidate for in vivo and in vitro experiments. However, its potential interactions with other drugs and its limited stability in solution can be a limitation for some experiments.
Direcciones Futuras
There are several future directions for the research on N,N-dimethyl-3-{[methyl(4-methylphenyl)amino]sulfonyl}benzamidenium chloride. One direction is to further investigate its potential therapeutic effects on neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to explore its potential use in the treatment of sepsis and other inflammatory conditions. Additionally, the development of new formulations and delivery methods could improve its pharmacokinetic properties and increase its efficacy.
Métodos De Síntesis
N,N-dimethyl-3-{[methyl(4-methylphenyl)amino]sulfonyl}benzamidenium chloride can be synthesized by reacting N,N-dimethylaniline with N,N-dimethyl-p-toluidine in the presence of sulfuric acid to form N,N-dimethyl-3-amino-4-methylbenzene. This compound is then reacted with sulfamic acid to form N,N-dimethyl-3-{[methyl(4-methylphenyl)amino]sulfonyl}benzamide, which is then purified and converted to its chloride salt form.
Aplicaciones Científicas De Investigación
N,N-dimethyl-3-{[methyl(4-methylphenyl)amino]sulfonyl}benzamidenium chloride has been extensively researched for its potential therapeutic effects on various diseases and conditions. It has been found to have antioxidant, anti-inflammatory, and neuroprotective properties, which make it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has also been studied for its potential use in the treatment of sepsis, a life-threatening condition caused by a severe infection.
Propiedades
IUPAC Name |
N,N-dimethyl-3-[methyl-(4-methylphenyl)sulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-13-8-10-15(11-9-13)19(4)23(21,22)16-7-5-6-14(12-16)17(20)18(2)3/h5-12H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXQJLOOHJOYYRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C)S(=O)(=O)C2=CC=CC(=C2)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-3-[methyl(4-methylphenyl)sulfamoyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(hydroxymethyl)phenyl]-3-nitrobenzamide](/img/structure/B5760514.png)
![N-[3-(aminocarbonyl)-5-benzyl-2-thienyl]-2-(1,3-benzodioxol-5-yl)-4-quinolinecarboxamide](/img/structure/B5760522.png)
![N-[2-(1-methyl-1H-pyrrol-2-yl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B5760532.png)




![ethyl 4-{[3-(4-methylphenoxy)propanoyl]amino}benzoate](/img/structure/B5760562.png)




![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methylphenyl)urea](/img/structure/B5760620.png)
